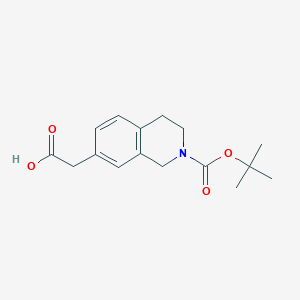
2-(2-(叔丁氧羰基)-1,2,3,4-四氢异喹啉-7-基)乙酸
描述
The compound “2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid” is a type of organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .
Synthesis Analysis
The synthesis of compounds with a Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported . This involves using oxalyl chloride in methanol .Molecular Structure Analysis
The molecular structure of the compound involves a tert-butoxycarbonyl group attached to a tetrahydroisoquinoline structure . The Boc group is used as a protecting group for amines in organic synthesis .Chemical Reactions Analysis
The Boc group can be removed from the compound through a process called deprotection . This involves the use of strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .科学研究应用
合成技术
改进的合成方法:开发了一种改进的合成方法,使用改进的 Pictet-Spengler 反应来合成 (3R)-2-(叔丁氧羰基)-7-羟基-1,2,3,4-四氢异喹啉-3-羧酸。该方法在重结晶后产率为 95%,外消旋极小,对映体过量为 99.4% (Liu 等,2008)。
新型叔丁氧羰基化试剂:化合物 1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉 (BBDI) 在温和条件下用作叔丁氧羰基化试剂,适用于含有酸性质子的底物,如酚和芳香胺,无需碱 (Saito 等,2006)。
在四氢喹啉合成中的应用:N-(叔丁氧羰基)苯胺已通过定向邻位锂化转化为 N-(叔丁氧羰基)-1,2,3,4-四氢喹啉。这提供了一种合成喹啉环核的新通用方法 (Reed 等,1988)。
化学反应和性质
化学选择性反应:该化合物在温和条件下表现出高产率的化学选择性反应,特别是作为叔丁氧羰基化试剂,适用于胺盐酸盐和酚 (Ouchi 等,2002)。
氧化还原中性环化:该化合物参与与某些醛的氧化还原中性环化,促进双 C-H 键官能化。由于其效率和潜在的多样化应用,这在合成化学中具有重要意义 (Zhu 等,2017)。
异喹啉衍生物的合成:它在从 N-(叔丁氧羰基)-2-甲基苄胺合成异喹啉衍生物中起着至关重要的作用,展示了它在创建复杂有机化合物方面的多功能性 (Clark 等,1994)。
对映体拆分和合成
对映体拆分:1,2,3,4-四氢异喹啉-1-乙酸的对映体通过使用 Burkholderia cepacia 脂肪酶动力学拆分制备。该方法强调了该化合物在有机合成中实现对映选择性的重要性 (Paál 等,2008)。
新型衍生物的合成:该化合物已用于合成 4-亚苄基-2-((1-苯基-3,4-二氢异喹啉-2(1H)-基)甲基恶唑-5(4H)-酮衍生物,证明了其在创建具有潜在生物活性的新分子结构中的适用性 (Rao 等,2020)。
作用机制
Target of Action
It is known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system and has various targets including NMDA receptors and Glycine receptors.
Mode of Action
It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc protection is a common strategy in peptide synthesis to prevent unwanted reactions . The Boc group can be removed under acidic conditions, revealing the active amino acid for further reactions .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . Dipeptides are molecules composed of two amino acids linked by a single peptide bond. They play various roles in biological systems, including cell signaling and nutrient absorption. The compound’s role in these pathways is likely related to its function as a protected amino acid, which can participate in peptide synthesis without unwanted side reactions .
Pharmacokinetics
Glycine is well-absorbed and distributed throughout the body, participating in various metabolic pathways and being excreted primarily in the urine .
Result of Action
As a participant in dipeptide synthesis, it may contribute to the production of dipeptides, which have various biological effects, including acting as signaling molecules and participating in nutrient absorption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a room-temperature ionic liquid , meaning its physical state can be influenced by temperature. Furthermore, the compound’s reactivity can be influenced by the pH of its environment, as the Boc group is removed under acidic conditions .
未来方向
生化分析
Biochemical Properties
2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, preventing unwanted reactions during synthesis . This interaction is crucial for the selective formation of desired products in peptide synthesis.
Cellular Effects
2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amine groups allows for the controlled synthesis of peptides that can modulate cell signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and behavior.
Molecular Mechanism
The molecular mechanism of 2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid involves its interaction with biomolecules through its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection mechanism prevents unwanted reactions and allows for the selective formation of desired products. The removal of the Boc group can be achieved using strong acids, leading to the release of the protected amine and the formation of the desired peptide or molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as sealed in a dry environment at 2-8°C . Over time, it may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies in vitro and in vivo have shown that the compound can maintain its protective effects on amines, but its stability may decrease over extended periods .
Dosage Effects in Animal Models
The effects of 2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid vary with different dosages in animal models. At lower dosages, the compound effectively protects amine groups and facilitates peptide synthesis without causing adverse effects . At higher dosages, toxic effects may be observed, including potential disruptions in cellular function and metabolism . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds, influencing metabolic flux and metabolite levels . Its role in protecting amine groups allows for the selective synthesis of peptides, which can then participate in various metabolic processes.
Transport and Distribution
Within cells and tissues, 2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its availability for biochemical reactions. The compound’s distribution is crucial for its effectiveness in protecting amine groups and facilitating peptide synthesis.
Subcellular Localization
The subcellular localization of 2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it ensures that the compound is available where it is needed for peptide synthesis and other biochemical reactions.
属性
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-7-6-12-5-4-11(9-14(18)19)8-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWGBEWIQQTBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


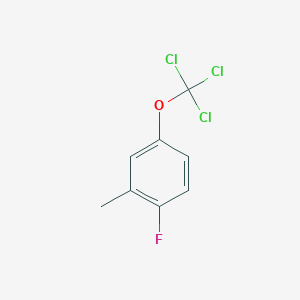
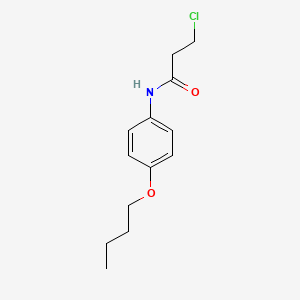


![3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid](/img/structure/B1404441.png)

![5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1404445.png)
![1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404447.png)
![5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid](/img/structure/B1404448.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1404450.png)
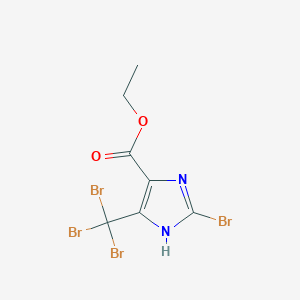
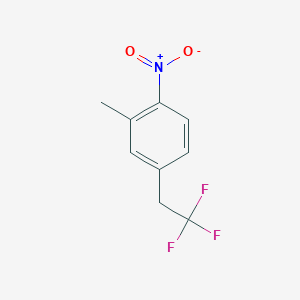
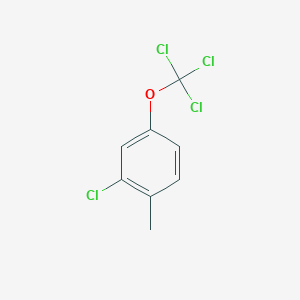
![4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide](/img/structure/B1404454.png)
